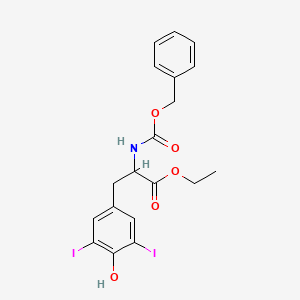
Z-3,5-Diiodo-l-tyrosine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-3,5-Diiodo-l-tyrosine ethyl ester: is a synthetic derivative of the amino acid tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring of the tyrosine molecule. This compound is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-3,5-Diiodo-l-tyrosine ethyl ester typically involves the iodination of l-tyrosine followed by esterification. The process can be summarized as follows:
Iodination: l-tyrosine is treated with iodine and an oxidizing agent, such as sodium iodate, to introduce iodine atoms at the 3 and 5 positions on the phenyl ring.
Esterification: The iodinated tyrosine is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Z-3,5-Diiodo-l-tyrosine ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Deiodinated derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Z-3,5-Diiodo-l-tyrosine ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a tool to investigate the role of iodinated tyrosine derivatives in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in thyroid-related disorders, due to its structural similarity to thyroid hormones.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Z-3,5-Diiodo-l-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. Due to its structural similarity to thyroid hormones, it can bind to thyroid hormone receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism, growth, and development.
Comparaison Avec Des Composés Similaires
3,5-Diiodo-l-tyrosine: A closely related compound without the ethyl ester group.
l-Tyrosine: The parent amino acid without iodine substitution.
Thyroxine (T4): A naturally occurring thyroid hormone with four iodine atoms.
Uniqueness: Z-3,5-Diiodo-l-tyrosine ethyl ester is unique due to its specific iodination pattern and the presence of an ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C19H19I2NO5 |
|---|---|
Poids moléculaire |
595.2 g/mol |
Nom IUPAC |
ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25) |
Clé InChI |
VTFCOFWKAQDPBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


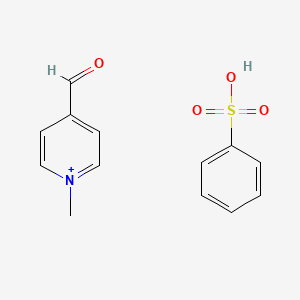
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
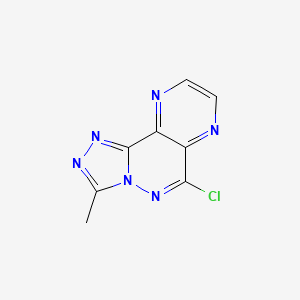
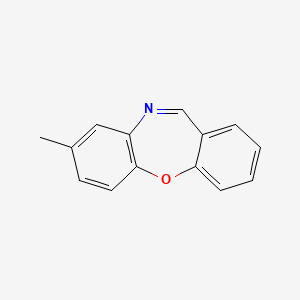
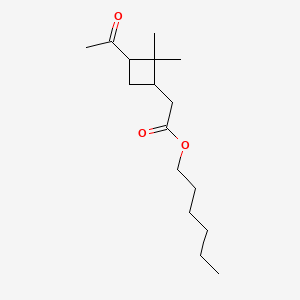

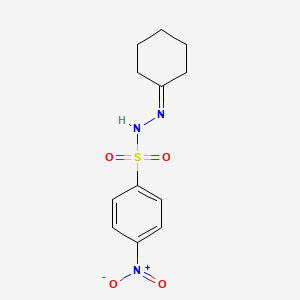
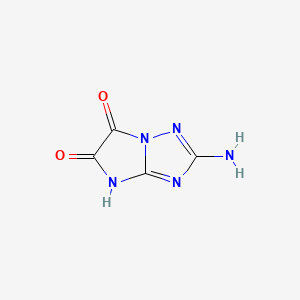
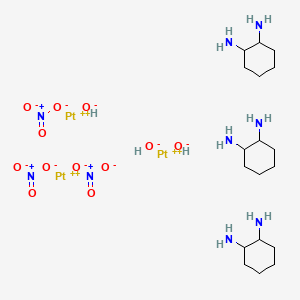
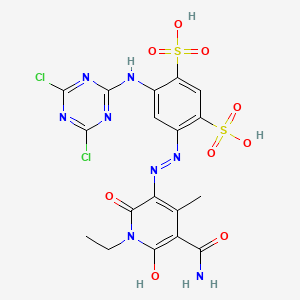
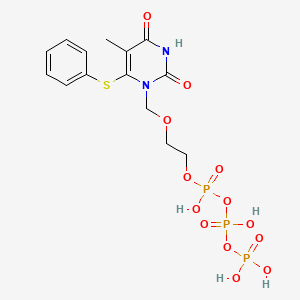
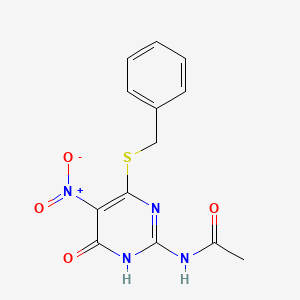
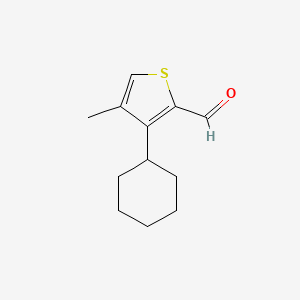
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
